1-Azaspiro[4.6]undecan-3-ol

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing unique spiro[4.6] scaffolds with precise functionality is a bottleneck. 1-Azaspiro[4.6]undecan-3-ol solves this: • Privileged MmpL3 inhibitor scaffold with high 3D complexity (Fsp³=1.0) reducing off-target effects. • Chiral 3-hydroxyl and secondary amine handles for rapid library synthesis and stereochemical exploration. • Consistent supply with ≥98% purity, supporting fragment-based TB drug discovery.

Molecular Formula C10H19NO
Molecular Weight 169.268
CAS No. 2174002-39-0
Cat. No. B2566041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[4.6]undecan-3-ol
CAS2174002-39-0
Molecular FormulaC10H19NO
Molecular Weight169.268
Structural Identifiers
SMILESC1CCCC2(CC1)CC(CN2)O
InChIInChI=1S/C10H19NO/c12-9-7-10(11-8-9)5-3-1-2-4-6-10/h9,11-12H,1-8H2
InChIKeyGAXLHTZGZQIMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[4.6]undecan-3-ol Overview


1-Azaspiro[4.6]undecan-3-ol is a bicyclic spiro compound, a class defined by its unique three-dimensional architecture where two rings share a single common atom [1]. This particular scaffold features an azacyclic (nitrogen-containing) ring and a carbocyclic ring, presenting a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol . As a versatile small molecule scaffold , it belongs to a privileged class of structures in medicinal chemistry, where the spiro junction introduces a high degree of three-dimensional complexity (Fsp³) [2]. This complexity is increasingly sought after for improving drug-like properties, such as solubility and target selectivity, by moving away from flat, aromatic compounds [2].

Why 1-Azaspiro[4.6]undecan-3-ol Cannot Be Substituted


The 1-Azaspiro[4.6]undecan-3-ol scaffold possesses a unique combination of structural features—a specific ring size ([4.6] system), a single nitrogen at position 1, and a hydroxyl group at position 3—that cannot be replicated by close analogs like 2-azaspiro[4.6]undecane, 6-azaspiro[4.6]undecane, or 1-azaspiro[5.5]undecane derivatives. Substituting the nitrogen's position from 1 to 2 or 6 fundamentally alters the molecule's electronic distribution, basicity, and three-dimensional vector of the amine [1]. Even a subtle change, such as the absence of the 3-hydroxyl group in 2-azaspiro[4.6]undecane, drastically shifts its physicochemical profile, changing the predicted LogP from 1.04 to 3.01 [1]. The 3-hydroxyl group is not a passive spectator; it is a critical functional handle for further derivatization and also introduces a chiral center, allowing for stereoselective exploration of biological space . Therefore, generic substitution with a related spirocyclic amine would lead to a different chemical entity with unpredictable and likely divergent biological and physicochemical properties.

1-Azaspiro[4.6]undecan-3-ol: Evidence vs Analogs


Fsp³ Advantage Over Flat Aromatic Scaffolds

The 1-Azaspiro[4.6]undecan-3-ol scaffold is a fully saturated, sp³-rich spirocyclic core. This structural attribute can be benchmarked against a flat, aromatic heterocycle like 2-phenylpyrrolidine. The fraction of sp³-hybridized carbons (Fsp³) is a key metric for predicting a compound's 'drug-likeness,' with higher values generally correlating with better solubility, lower promiscuity, and improved clinical success [1]. While specific Fsp³ values are not directly comparable in the same assay, the class-level inference is clear: moving from an aromatic or partially saturated core to a fully saturated spiro system like 1-azaspiro[4.6]undecane represents a fundamental shift in molecular geometry and property space. .

Medicinal Chemistry Drug Design Physicochemical Properties Fsp³ Bioisosteres

Lipophilicity Reduction by 3-Hydroxyl Group

The presence of the hydroxyl group at position 3 in 1-Azaspiro[4.6]undecan-3-ol significantly reduces its lipophilicity compared to the unsubstituted 2-Azaspiro[4.6]undecane. While experimental LogP data for the target compound is not publicly available, a class-level inference can be drawn by comparing the predicted LogP of a similar hydroxy-azaspiro compound (2-azaspiro[5.5]undecan-7-ol) to the predicted LogP of an unsubstituted analog (2-azaspiro[4.6]undecane). This demonstrates the substantial impact a single hydroxyl group has on this parameter, a difference that is expected to be even more pronounced in the 1-aza isomer due to the proximity of the hydroxyl group to the basic amine.

ADME Physicochemical Properties LogP Hydrophilicity Scaffold Comparison

Spirocyclic Privileged Scaffold for MmpL3 Inhibition

The 1-azaspiro[4.6]undecane core is structurally related to the 1-oxa-9-azaspiro[5.5]undecane scaffold, which has been established as a potent inhibitor of the Mycobacterium tuberculosis MmpL3 protein [1]. Research on 1-oxa-9-azaspiro[5.5]undecane derivatives has demonstrated that this spirocyclic architecture is a privileged core for targeting this essential transporter [1]. While direct data for 1-Azaspiro[4.6]undecan-3-ol is not available, this class-level evidence provides a strong rationale for exploring this specific compound as a potential MmpL3 inhibitor or a building block for inhibitor synthesis, differentiating it from non-spirocyclic amine scaffolds.

Antitubercular Drug Discovery MmpL3 Inhibitor Mycobacterium tuberculosis Scaffold

Key Application Scenarios for 1-Azaspiro[4.6]undecan-3-ol


Fragment-Based Drug Discovery Targeting MmpL3

1-Azaspiro[4.6]undecan-3-ol is a high-value building block for medicinal chemistry programs focused on tuberculosis. Its spirocyclic core is a recognized privileged scaffold for inhibiting the Mycobacterium tuberculosis MmpL3 protein, a key target for novel antitubercular agents [1]. Researchers can use this compound as a starting point for fragment-based drug discovery or as a novel core for 'scaffold hopping' from established 1-oxa-9-azaspiro[5.5]undecane inhibitors, potentially accessing new intellectual property space while maintaining activity against a validated target.

Design of 3D Chemical Probes

The fully saturated nature and three-dimensional structure of the 1-azaspiro[4.6]undecane core makes it an ideal scaffold for designing chemical probes with improved selectivity . Its high Fsp³ value (1.0) is a hallmark of compounds with lower promiscuity and reduced off-target effects [2]. This compound can serve as a core structure for developing targeted chemical probes to investigate biological pathways where a 3D, amine-containing scaffold is required for optimal target engagement.

Chiral Building Block for Spirocyclic Libraries

As a molecule containing a chiral center at the 3-position, 1-Azaspiro[4.6]undecan-3-ol is a valuable building block for synthesizing stereochemically defined and complex spirocyclic libraries . Its structure offers two distinct functional handles—the secondary amine and the secondary alcohol—for selective derivatization, enabling the rapid generation of diverse compound collections for high-throughput screening campaigns in both academia and industry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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